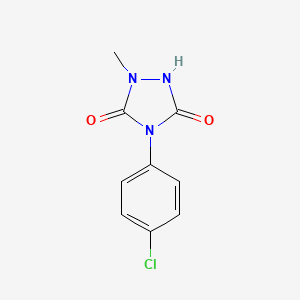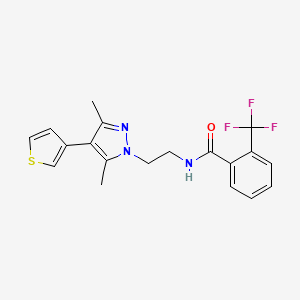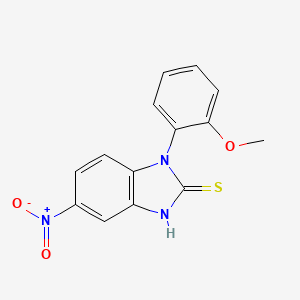![molecular formula C18H16N4O2 B2606906 (S)-N-(1H-Benzo[d]imidazol-2-yl)-2-(1-oxoisoindolin-2-yl)propanamide CAS No. 2189366-77-4](/img/structure/B2606906.png)
(S)-N-(1H-Benzo[d]imidazol-2-yl)-2-(1-oxoisoindolin-2-yl)propanamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(S)-N-(1H-Benzo[d]imidazol-2-yl)-2-(1-oxoisoindolin-2-yl)propanamide is a chemical compound that has gained significant attention in scientific research due to its potential applications in the field of medicine. It belongs to the class of benzimidazole derivatives and has been found to exhibit promising biological activities.
Mechanism of Action
The mechanism of action of (S)-N-(1H-Benzo[d]imidazol-2-yl)-2-(1-oxoisoindolin-2-yl)propanamide involves the inhibition of various enzymes and signaling pathways involved in cancer cell proliferation and inflammation. It has been found to inhibit the activity of histone deacetylases (HDACs) and cyclin-dependent kinases (CDKs) which are involved in cancer cell proliferation. It has also been found to inhibit the production of pro-inflammatory cytokines such as interleukin-1β (IL-1β) and tumor necrosis factor-α (TNF-α) by inhibiting the activity of nuclear factor-kappa B (NF-κB) signaling pathway.
Biochemical and Physiological Effects:
(S)-N-(1H-Benzo[d]imidazol-2-yl)-2-(1-oxoisoindolin-2-yl)propanamide has been found to exhibit various biochemical and physiological effects. It has been found to induce apoptosis in cancer cells by activating the intrinsic apoptotic pathway. It has also been found to inhibit the production of pro-inflammatory cytokines and reduce inflammation in various animal models. Additionally, it has been found to exhibit analgesic activity by reducing pain sensitivity in animal models.
Advantages and Limitations for Lab Experiments
The advantages of using (S)-N-(1H-Benzo[d]imidazol-2-yl)-2-(1-oxoisoindolin-2-yl)propanamide in lab experiments include its potent biological activities and its ability to inhibit multiple enzymes and signaling pathways involved in cancer cell proliferation and inflammation. However, the limitations of using this compound include its low solubility in aqueous solutions and its potential toxicity at high concentrations.
Future Directions
There are several future directions for the research on (S)-N-(1H-Benzo[d]imidazol-2-yl)-2-(1-oxoisoindolin-2-yl)propanamide. One potential direction is to investigate its potential applications in the treatment of other diseases such as neurodegenerative diseases and autoimmune diseases. Another direction is to develop more efficient and effective synthesis methods for this compound to overcome its limitations in lab experiments. Additionally, further studies are needed to investigate the pharmacokinetics and toxicity of this compound in vivo to evaluate its potential as a therapeutic agent.
Synthesis Methods
The synthesis of (S)-N-(1H-Benzo[d]imidazol-2-yl)-2-(1-oxoisoindolin-2-yl)propanamide involves the reaction of 2-(1-oxoisoindolin-2-yl)acetic acid with 1,2-diaminobenzene in the presence of a coupling agent such as N,N'-diisopropylcarbodiimide (DIC) and 1-hydroxybenzotriazole (HOBt). The resulting intermediate is then treated with (S)-N-Boc-1-aminoindane-2-carboxylic acid and trifluoroacetic acid (TFA) to obtain the final product.
Scientific Research Applications
(S)-N-(1H-Benzo[d]imidazol-2-yl)-2-(1-oxoisoindolin-2-yl)propanamide has been extensively studied for its potential applications in the field of medicine. It has been found to exhibit potent anticancer activity by inducing apoptosis in cancer cells. It has also been found to exhibit anti-inflammatory and analgesic activities by inhibiting the production of pro-inflammatory cytokines.
properties
IUPAC Name |
(2S)-N-(1H-benzimidazol-2-yl)-2-(3-oxo-1H-isoindol-2-yl)propanamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H16N4O2/c1-11(22-10-12-6-2-3-7-13(12)17(22)24)16(23)21-18-19-14-8-4-5-9-15(14)20-18/h2-9,11H,10H2,1H3,(H2,19,20,21,23)/t11-/m0/s1 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PWSSISUOJZBZFT-NSHDSACASA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(=O)NC1=NC2=CC=CC=C2N1)N3CC4=CC=CC=C4C3=O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@H](C(=O)NC1=NC2=CC=CC=C2N1)N3CC4=CC=CC=C4C3=O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H16N4O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
320.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-(2,5-dimethylphenyl)-2-[(5-hydroxy-6-methyl-1,2,4-triazin-3-yl)sulfanyl]acetamide](/img/structure/B2606826.png)
![4-(4-bromo-2-fluorobenzyl)-2-(3-fluoro-4-methylphenyl)-2H-benzo[e][1,2,4]thiadiazin-3(4H)-one 1,1-dioxide](/img/structure/B2606827.png)

![Ethyl 1-{[(1-cyanocyclohexyl)carbamoyl]methyl}piperidine-3-carboxylate](/img/structure/B2606829.png)
![N-(benzo[d]thiazol-2-yl)-5-nitro-N-(pyridin-2-ylmethyl)thiophene-2-carboxamide](/img/structure/B2606830.png)

![7-[(3,4-Dichlorophenyl)methyl]-8-[(3,5-dimethylpiperidin-1-yl)methyl]-1,3-dimethylpurine-2,6-dione](/img/structure/B2606834.png)
![Methyl 2-{[1-(benzoylamino)-2,2,2-trichloroethyl]amino}-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate](/img/structure/B2606835.png)

![[2-[(1-Cyanocyclohexyl)-methylamino]-2-oxoethyl] 2-(2-chloro-6-fluorophenyl)acetate](/img/structure/B2606840.png)
![2,4-Dichloro-5-{[(2-methoxyphenyl)methyl]sulfamoyl}benzoic acid](/img/structure/B2606841.png)
![N-[1-(3-Cyanopyrazin-2-yl)azetidin-3-yl]-N-methyl-2-naphthalen-1-ylacetamide](/img/structure/B2606842.png)

![6-({4-ethyl-5-[(3-methoxybenzyl)sulfanyl]-4H-1,2,4-triazol-3-yl}methoxy)-2-phenyl-3(2H)-pyridazinone](/img/structure/B2606846.png)